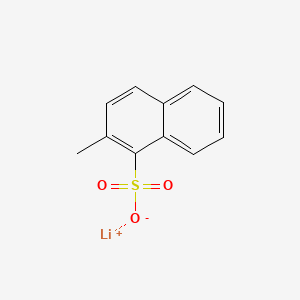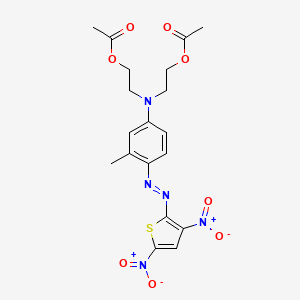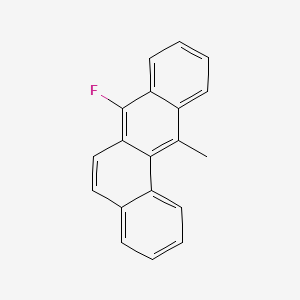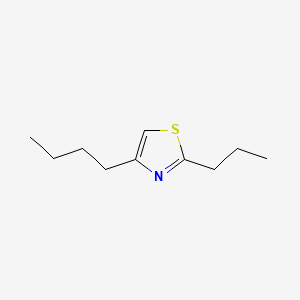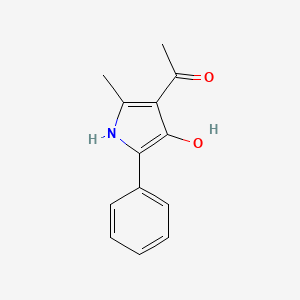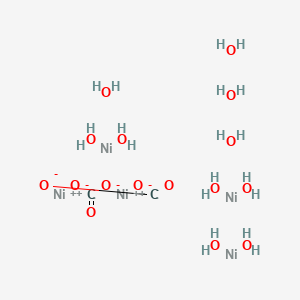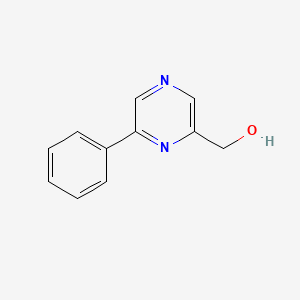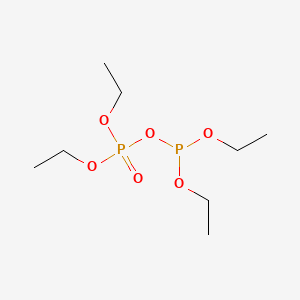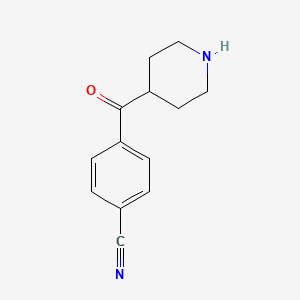
Acetanilide, N-(dimethylcarbamoylmethyl)-4'-isopropoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-acetyl-4-propan-2-yloxyanilino)-N,N-dimethylacetamide is an organic compound that belongs to the class of anilides These compounds are characterized by the presence of an aniline group bonded to an acyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-acetyl-4-propan-2-yloxyanilino)-N,N-dimethylacetamide typically involves the following steps:
Acetylation of Aniline: Aniline is reacted with acetic anhydride to form N-acetylaniline.
Etherification: The N-acetylaniline is then reacted with isopropyl alcohol in the presence of an acid catalyst to form 4-propan-2-yloxy-N-acetylaniline.
Amidation: Finally, the 4-propan-2-yloxy-N-acetylaniline is reacted with N,N-dimethylacetamide in the presence of a dehydrating agent to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and ether groups.
Reduction: Reduction reactions can target the acyl group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or nitro compounds.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used but may include substituted anilines or ethers.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its aniline group.
Medicine: May have pharmacological properties worth exploring.
Industry: Could be used in the production of dyes, polymers, or other materials.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins with active sites that accommodate the aniline or acyl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetylaniline: Lacks the ether and dimethylacetamide groups.
4-propan-2-yloxyaniline: Lacks the acetyl and dimethylacetamide groups.
N,N-dimethylacetamide: Lacks the aniline and ether groups.
Uniqueness
2-(N-acetyl-4-propan-2-yloxyanilino)-N,N-dimethylacetamide is unique due to the combination of its functional groups, which may confer specific reactivity and interactions not seen in simpler analogs.
Propriétés
Numéro CAS |
92700-20-4 |
|---|---|
Formule moléculaire |
C15H22N2O3 |
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
2-(N-acetyl-4-propan-2-yloxyanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)20-14-8-6-13(7-9-14)17(12(3)18)10-15(19)16(4)5/h6-9,11H,10H2,1-5H3 |
Clé InChI |
DILWMASMDXBQQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]-](/img/structure/B13783936.png)
![2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene](/img/structure/B13783941.png)
![[1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate](/img/structure/B13783948.png)
